molecular formula C11H14O3 B1627763 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane CAS No. 850348-72-0

2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane

Cat. No.: B1627763
CAS No.: 850348-72-0
M. Wt: 194.23 g/mol
InChI Key: BAAWSMFFPQVABY-UHFFFAOYSA-N
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Description

“2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Anisaldehyde propylene glycol acetal and Anis aldehydepropyleneglycol acetal 1 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-methylene-4-phenyl-1,3-dioxolane, a highly effective cyclic ketene acetal for radical ring-opening polymerization, was reported from three different acetal halides .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a dioxolane ring attached to a methyl group and a phenoxymethyl group . The molecular weight of the compound is 194.2271 .

Scientific Research Applications

Analytical Chemistry and Lignin Analysis

2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane has been employed as a phosphitylation reagent in quantitative 31P NMR analysis for the detailed characterization of hydroxyl groups in lignins. This application provides a method for accurately determining the phenolic moieties within lignins, highlighting the compound's utility in analytical chemistry and materials science (Granata & Argyropoulos, 1995).

Organic Synthesis and Polymer Chemistry

In organic synthesis, derivatives of 2-(4-Methyl-phenoxymethyl)-[1,3]dioxolane, such as 2-methylene-4-phenyl-1,3-dioxolane (MPDL), have been utilized as controlling comonomers in nitroxide-mediated polymerization (NMP) processes. This facilitates the creation of well-defined, degradable polymers with potential applications in biomedical and environmental fields due to their non-toxic degradation products (Delplace et al., 2015).

Antioxidant Activity and Material Science

The compound's derivatives have also been explored for their antioxidant activities, particularly in the context of material science and polymer stability. For example, studies on bisphenols related to this compound have investigated the role of intramolecular hydrogen bonding in enhancing antioxidant effectiveness, which could inform the development of more stable and durable polymer materials (Amorati et al., 2003).

Green Chemistry and Sustainable Solvents

Moreover, the compound's framework has inspired research into sustainable chemistry, exemplified by studies on glycerol carbonate, a molecule that shares functional similarities with this compound. Glycerol carbonate is recognized for its versatility as a building block in green chemistry, offering pathways to environmentally friendly solvents, polymers, and other materials (Sonnati et al., 2013).

Properties

IUPAC Name

2-[(4-methylphenoxy)methyl]-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-9-2-4-10(5-3-9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAAWSMFFPQVABY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70590064
Record name 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850348-72-0
Record name 2-[(4-Methylphenoxy)methyl]-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70590064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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